molecular formula C13H12O3 B1419833 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid CAS No. 1152583-23-7

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid

Cat. No.: B1419833
CAS No.: 1152583-23-7
M. Wt: 216.23 g/mol
InChI Key: GIVVPLHXRBEWET-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid is a complex organic compound with the molecular formula C13H12O3. It is characterized by a fused ring structure that includes an indene and a furan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan ring and carboxylic acid group . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in solvents like carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carboxylic acid share structural similarities with 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid.

    Furan derivatives: Compounds such as furan-2-carboxylic acid also have similar chemical properties.

Uniqueness

What sets this compound apart is its fused ring structure, which combines the properties of both indene and furan moieties.

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVVPLHXRBEWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 2
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 3
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 4
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 5
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 6
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid

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